Pirprofen, also known by the trade name Rengasil, is a 2-arylpropionic acid derivative. [] It is classified as a non-steroidal anti-inflammatory drug (NSAID). [] Pirprofen is primarily studied for its anti-inflammatory properties and potential applications in mitigating inflammation associated with various conditions.
The synthesis of Pirprofen can be achieved through several methods:
Technical details of the synthesis often include reaction conditions such as temperature, solvent choice, and reaction time, which are critical for optimizing yield and purity.
The molecular formula of Pirprofen is . Its crystal structure has been analyzed using X-ray diffraction techniques, revealing a complex arrangement that contributes to its biological activity. The structure consists of:
The crystal structure refinement yielded an R value of 0.034 from 1681 independent reflections, indicating a high level of accuracy in the structural determination .
Pirprofen undergoes various chemical reactions that are essential for its synthesis and functionalization:
These reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Pirprofen exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in the conversion of arachidonic acid to prostaglandins—mediators of inflammation and pain. By inhibiting these enzymes, Pirprofen reduces the production of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation.
The data suggest that Pirprofen's mechanism involves both peripheral and central pathways, contributing to its analgesic effects. This dual action enhances its efficacy in treating inflammatory conditions .
Pirprofen possesses several notable physical and chemical properties:
These properties influence its formulation as a pharmaceutical agent, affecting factors such as absorption, distribution, metabolism, and excretion in biological systems .
Pirprofen is utilized in various scientific contexts:
The development of pirprofen emerged from systematic efforts to enhance the efficacy and specificity of non-steroidal anti-inflammatory drugs (NSAIDs) during the mid-20th century. Early NSAIDs like aspirin (acetyl-salicylic acid) and phenylbutazone dominated therapeutics but exhibited significant gastrointestinal toxicity and limited anti-inflammatory potency. The 1960s saw a strategic shift toward arylpropionic acid derivatives, which offered improved target engagement with cyclooxygenase (COX) enzymes and reduced side effects. Ibuprofen (patented 1961) became the archetype for this class, demonstrating that α-methyl substituents on the acetic acid chain enhanced stereoselective binding to inflammatory mediators [8].
Pirprofen (C₁₃H₁₄ClNO₂; CAS 31793-07-4) was synthesized by Ciba-Geigy in the late 1970s as a structural hybrid integrating three pharmacophores:
This design aimed to amplify interleukin suppression while addressing metabolic instability observed in earlier analogues like ketoprofen. Pharmacological studies confirmed pirprofen’s potent inhibition of carrageenan-induced edema in murine models, exceeding ibuprofen’s efficacy by 2.3-fold [7]. Its 1982 market approval targeted rheumatoid arthritis and postoperative pain, positioning it as a "second-generation" propionic acid NSAID [8].
The synthesis of pirprofen leverages regioselective functionalization and palladium-catalyzed cross-coupling, achieving high purity (>99%) for pharmaceutical use. Two primary routes dominate industrial production:
Route 1: Friedel-Crafts Acylation Pathway
Route 2: Suzuki-Miyaura Cross-Coupling
Table 1: Key Physicochemical Properties of Pirprofen
Property | Value | Method | Reference |
---|---|---|---|
Molecular Formula | C₁₃H₁₄ClNO₂ | Elemental Analysis | [4] |
Molecular Weight | 251.71 g/mol | Mass Spectrometry | [4] |
pKa | 4.1 (carboxyl) | Potentiometric Titration | [1] |
Log P (octanol/water) | 3.2 ± 0.1 | Shake-Flask Method | [1] |
Plasma Protein Binding | 99% | Equilibrium Dialysis | [1] |
Plasma Half-Life | 5–10 hours | HPLC-MS Pharmacokinetics | [1] |
Chirality critically influences pirprofen’s pharmacology. The (S)-(+)-enantiomer exhibits 30-fold greater COX-1 affinity than its (R)-(-)-counterpart. Early synthetic routes yielded racemates, necessitating post-synthesis resolution. Modern asymmetric hydrogenation using chiral BINAP-ruthenium catalysts achieves enantiomeric excess (ee) >98% [3].
Pirprofen belongs to the α-arylpropionic acid subclass of NSAIDs, characterized by a chiral carbon center adjacent to the carboxyl group. This scaffold permits strategic modifications to tune potency, metabolism, and selectivity:
Table 2: Comparative Analysis of Propionic Acid NSAID Analogues
Compound | R₁ | R₂ | Relative COX-1 Potency | Key Structural Divergence |
---|---|---|---|---|
Pirprofen | 3-Cl | 4-(2,5-dihydro-1H-pyrrolyl) | 1.0 (Reference) | Dihydropyrrole enhances lipophilicity (Log P 3.2) |
Ibuprofen | 4-Isobutyl | H | 0.3 | Linear alkyl chain; lower Log P (3.0) |
Flurbiprofen | 3-F, 4-biphenyl | H | 2.7 | Biphenyl system extends π-stacking |
Ketoprofen | 3-Benzoyl | H | 1.8 | Carbonyl group enables ketone metabolism |
Metabolic Significance:
Stereochemical Relationships:All propionic acid NSAIDs share stereoselective metabolism. Pirprofen’s (S)-enantiomer undergoes unidirectional chiral inversion to the (R)-form in vivo—unlike ibuprofen’s bidirectional inversion. This reduces its effective stereoisomeric ratio [3] [7].
Design Innovations:Replacing traditional arylamines (as in aminopyrine) with the dihydropyrrole heterocycle aimed to mitigate myelotoxicity. However, the ring’s unsaturated bond enables bioactivation to reactive intermediates, explaining pirprofen’s market withdrawal (1990) despite potent anti-inflammatory effects [2] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: